molecular formula C7H6N2O B13111894 1h-Pyrano[3,4-d]pyrimidine CAS No. 36328-05-9

1h-Pyrano[3,4-d]pyrimidine

Cat. No.: B13111894
CAS No.: 36328-05-9
M. Wt: 134.14 g/mol
InChI Key: DSAUEJDFGJWFIR-UHFFFAOYSA-N
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Description

1H-Pyrano[3,4-d]pyrimidine is a heterocyclic compound that consists of a fused pyran and pyrimidine ring system. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrano[3,4-d]pyrimidine can be synthesized through various methods, including multicomponent reactions. One common approach involves the reaction of barbituric acid, malononitrile, and arylaldehyde derivatives under catalytic conditions. This method often employs catalysts such as magnetic nanocatalysts, which can be easily separated and reused . Another method involves the use of photoexcited organic dyes like Na2 eosin Y as direct hydrogen atom transfer photocatalysts under visible light-mediated conditions .

Industrial Production Methods: Industrial production of this compound typically involves scalable and eco-friendly methods. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is emphasized to minimize environmental impact. For example, the Knoevenagel-Michael cyclocondensation reaction can be performed on a gram scale, indicating its potential for industrial application .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrano[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and acylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrano[3,4-d]pyrimidine-2,4-dione derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

1H-Pyrano[3,4-d]pyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1H-Pyrano[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like α-amylase and α-glucosidase, making it a potential candidate for managing diabetes . Additionally, the compound’s ability to interact with DNA and proteins contributes to its antimicrobial and anticancer activities . The presence of specific functional groups in the compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, enhancing its efficacy.

Comparison with Similar Compounds

1H-Pyrano[3,4-d]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and the presence of functional groups that allow for diverse chemical modifications and biological interactions.

Properties

CAS No.

36328-05-9

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

1H-pyrano[3,4-d]pyrimidine

InChI

InChI=1S/C7H6N2O/c1-2-10-4-7-6(1)3-8-5-9-7/h1-5H,(H,8,9)

InChI Key

DSAUEJDFGJWFIR-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C2C1=CN=CN2

Origin of Product

United States

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